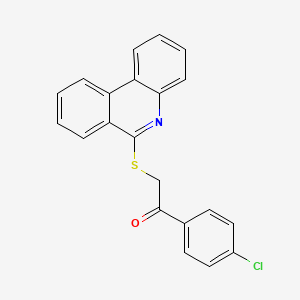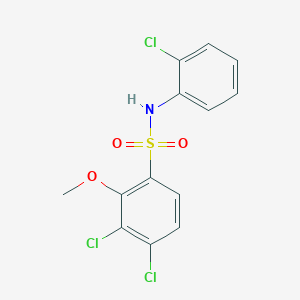![molecular formula C17H20FN3O B12268013 3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B12268013.png)
3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2-methylimidazole with an appropriate alkylating agent.
Introduction of the fluorophenyl group: This step involves the reaction of a fluorophenyl halide with a suitable nucleophile.
Formation of the azetidine ring: This can be synthesized by cyclization reactions involving appropriate precursors.
Coupling of the imidazole and azetidine rings: This step involves the formation of a carbon-nitrogen bond between the two rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Imidazole derivatives: Compounds containing the imidazole ring.
Azetidine derivatives: Compounds featuring the azetidine ring.
Uniqueness
3-(2-fluorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C17H20FN3O |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C17H20FN3O/c1-13-19-8-9-20(13)10-14-11-21(12-14)17(22)7-6-15-4-2-3-5-16(15)18/h2-5,8-9,14H,6-7,10-12H2,1H3 |
Clave InChI |
MQZJBFCQJFMXQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC2CN(C2)C(=O)CCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12267932.png)
![4-[4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267937.png)

![N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12267940.png)
![N-ethyl-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12267945.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12267950.png)

![1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12267967.png)
![N,N-dimethyl-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12267978.png)
![1-({1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B12268001.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12268007.png)
![5-chloro-N-methyl-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268020.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B12268026.png)
![4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268032.png)
